1-Chloro-4-(1-isothiocyanatoethyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

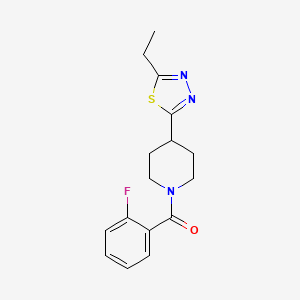

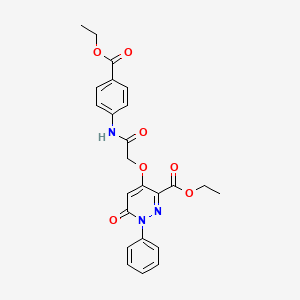

“1-Chloro-4-(1-isothiocyanatoethyl)benzene” is a chemical compound with the molecular formula C9H8ClNS . It has a molecular weight of 197.68 . The compound is also known by its IUPAC name, 1-chloro-4-[(2-isothiocyanatoethyl)sulfanyl]benzene .

Molecular Structure Analysis

The molecular structure of “1-Chloro-4-(1-isothiocyanatoethyl)benzene” consists of a benzene ring substituted with a chlorine atom and an isothiocyanatoethyl group . The InChI code for this compound is 1S/C9H8ClNS2/c10-8-1-3-9(4-2-8)13-6-5-11-7-12/h1-4H,5-6H2 .Scientific Research Applications

Basic Studies on the Inifer Mechanism

A study by Dittmer et al. (1992) explored the interaction of 1,4‐bis(1‐methoxy‐1‐methylethyl)benzene with BCl3 in CH2Cl2, a novel inifer for cationic polymerizations. This research provides insights into the mechanisms of polymerization initiators, which could be relevant for understanding the reactivity and applications of similar compounds in polymer science (Dittmer, Pask, & Nuyken, 1992).

Regioselective Metalation

Mongin et al. (1996) investigated the metalation of halobenzotrifluorides, demonstrating selective deprotonation adjacent to halogen substituents. This study on regioselectivity and the influence of substituents could inform the functionalization of benzene derivatives for various applications, such as synthesis of complex organic molecules (Mongin, Desponds, & Schlosser, 1996).

Molecular Junction Conductance

Reed et al. (1997) measured the conductance of a molecular junction containing a single molecule, contributing to the field of molecular-scale electronics. Although not directly related to 1-Chloro-4-(1-isothiocyanatoethyl)benzene, this research exemplifies the application of organic molecules in electronic devices (Reed, Zhou, Muller, Burgin, & Tour, 1997).

Synthesis of Polyindane

Dittmer et al. (1989) discussed the cationic polymerization of bis(1-alkylvinyl)benzenes, leading to the formation of polyindane with high thermal stability. Such studies can shed light on the synthesis and properties of novel polymeric materials, possibly relevant for materials science and engineering (Dittmer, Gruber, & Nuyken, 1989).

properties

IUPAC Name |

1-chloro-4-(1-isothiocyanatoethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNS/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-5,7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQJKNZREKDQMQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Cl)N=C=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-4-(1-isothiocyanatoethyl)benzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde oxime](/img/structure/B2638295.png)

![N-benzyl-N'-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B2638299.png)

![4-(3,3-Difluoroazetidin-1-yl)pyrido[3,4-d]pyrimidine](/img/structure/B2638301.png)

![5-methyl-7-(4-(2-(methylthio)benzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2638302.png)

![2-[5-[(2-Methylpropan-2-yl)oxycarbonylamino]pentylamino]-2-oxoacetic acid](/img/structure/B2638303.png)

![4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-N-(2-(trifluoromethyl)phenyl)piperazine-1-carboxamide](/img/structure/B2638308.png)

![2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2638311.png)

![[2-[4-(diethylsulfamoyl)anilino]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2638313.png)

![N-[5-ethyl-3-[(4-fluorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]thiophen-2-yl]benzamide](/img/structure/B2638316.png)